DIOXYGENYL HEXAFLUOROANTIMONATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dioxygenyl Hexafluoroantimonate is a chemical compound of antimony . It is used for R&D purposes and is not recommended for medicinal or household use .

Synthesis Analysis

The synthesis of hydrophobic hexafluoroantimonate involves the replacement of the reactive hydrogen with an ethyl group on the N-3 position of the imidazole cation . This process affects the corresponding physicochemical properties .Molecular Structure Analysis

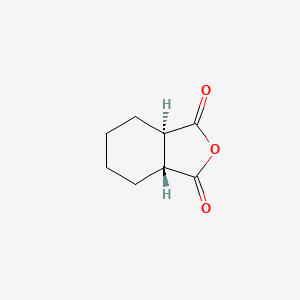

The molecular formula of Dioxygenyl Hexafluoroantimonate is F6O2Sb . The average molecular mass is 267.75 g/mol .Chemical Reactions Analysis

The basic solid reaction product of dioxydifluoride with antimony pentafluoride is O2Sb2F11. The conversion of O2Sb2F11 to Dioxygenyl Hexafluoroantimonate occurs under vacuum at temperatures above 130° . Among several possible silver salts, silver hexafluoroantimonate (AgSbF6) is one of the commonly used additives .Physical And Chemical Properties Analysis

Dioxygenyl Hexafluoroantimonate is a solid substance appearing as a white powder . The density, surface tension, refractive index, and conductivity of the hydrophobic ILs [Cneim][SbF6] (n = 4, 5, 6) were measured in the temperature range of (293.15 to 343.15) ± 0.05 K with an interval of 5 K .Mécanisme D'action

Safety and Hazards

Dioxygenyl Hexafluoroantimonate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of inhalation, the victim should be moved into fresh air. If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of dioxygenyl hexafluoroantimonate involves the reaction of antimony pentafluoride with ozone in the presence of oxygen gas.", "Starting Materials": [ "Antimony pentafluoride", "Ozone", "Oxygen gas" ], "Reaction": [ "Antimony pentafluoride is added to a reaction vessel", "Ozone is bubbled through the reaction vessel containing antimony pentafluoride", "Oxygen gas is added to the reaction mixture", "The reaction is allowed to proceed at room temperature for several hours", "The resulting product, dioxygenyl hexafluoroantimonate, is isolated and purified using standard laboratory techniques" ] } | |

Numéro CAS |

12361-66-9 |

Nom du produit |

DIOXYGENYL HEXAFLUOROANTIMONATE |

Formule moléculaire |

F6O2Sb * |

Poids moléculaire |

267.75 |

Origine du produit |

United States |

Q & A

Q1: How does Dioxygenyl Hexafluoroantimonate interact with radon, and what are the downstream effects?

A1: Dioxygenyl Hexafluoroantimonate (O2SbF6) reacts spontaneously with radon at room temperature, capturing it as a non-volatile product. [, ] This reaction forms the basis for using O2SbF6 in radon detection and removal systems. [, ] While the exact chemical nature of the captured radon product isn't fully elucidated in the provided abstracts, the strong oxidizing power of O2SbF6 suggests it likely oxidizes radon to a cationic species, which then forms a stable complex with the hexafluoroantimonate anion. This interaction effectively removes radon from the surrounding atmosphere. [, ]

Q2: What is the structural characterization of Dioxygenyl Hexafluoroantimonate?

A2: Dioxygenyl Hexafluoroantimonate is an ionic compound with the formula O2SbF6. While the provided abstracts don't detail its spectroscopic data, its structure can be inferred: it consists of a dioxygenyl cation (O2+) electrostatically attracted to a hexafluoroantimonate anion (SbF6-).

Q3: What can you tell me about the use of Dioxygenyl Hexafluoroantimonate as a model for studying element 112 chemistry?

A4: Due to the predicted noble-gas-like behavior of element 112, researchers proposed studying the adsorption of radon (220Rn) on a Dioxygenyl Hexafluoroantimonate surface. [] This is based on the comparison of ionization potentials and estimated ionic radii, suggesting similarities in the chemical behavior of element 112 and radon. [] By observing how radon interacts with O2SbF6, scientists aim to glean insights into the potential chemical properties and reactivity of the elusive element 112.

Q4: How is Dioxygenyl Hexafluoroantimonate used in analytical methods for radon gas?

A5: Dioxygenyl Hexafluoroantimonate forms the core of a radiochemical method for analyzing radon gas, particularly in uranium mine environments. [] Air is drawn through a cartridge containing O2SbF6, which traps radon. [, ] After a period allowing for radioactive equilibrium between radon and its short-lived decay products, the gamma emissions from the cartridge are measured. This data allows for the calculation of radon concentration in the original air sample. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.